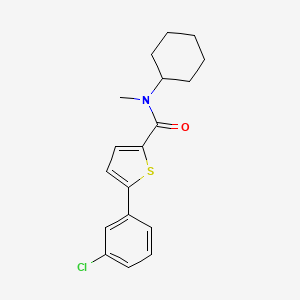
5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide, also known as CT-3, is a synthetic cannabinoid compound that was first synthesized in 1994 by John W. Huffman. It belongs to the family of indole-derived synthetic cannabinoids and has been studied extensively for its potential therapeutic properties.
Mécanisme D'action
5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide acts on the endocannabinoid system in the body, which is responsible for regulating various physiological processes such as pain sensation, appetite, and mood. It binds to the CB1 and CB2 receptors in the body and modulates their activity, leading to the analgesic and other effects.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide has been shown to have other biochemical and physiological effects. It has been found to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory conditions. It has also been studied for its potential use in treating neurological disorders such as multiple sclerosis and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide for lab experiments is that it is a synthetic compound, which means that its purity and potency can be precisely controlled. This makes it easier to conduct experiments and obtain reliable results. However, one limitation of 5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for research on 5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide. One area of interest is its potential use in treating various types of pain, including chronic pain. Another area of research is its potential use in treating inflammatory conditions such as arthritis. Additionally, 5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide could be studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
Conclusion:
In conclusion, 5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide is a synthetic cannabinoid compound that has been studied extensively for its potential therapeutic properties. It has been found to have analgesic, anti-inflammatory, and other effects, and could be useful in the treatment of various conditions. More research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
The synthesis of 5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide involves the reaction of 3-chlorobenzoyl chloride with cyclohexylamine to form the intermediate product, 3-chlorobenzoylcyclohexylamine. This intermediate is then reacted with methyl thiophene-2-carboxylate in the presence of a base to yield the final product, 5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide.
Applications De Recherche Scientifique
5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of research has been its use as an analgesic or pain reliever. Studies have shown that 5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide has analgesic effects that are comparable to those of morphine, but with fewer side effects.
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-N-cyclohexyl-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS/c1-20(15-8-3-2-4-9-15)18(21)17-11-10-16(22-17)13-6-5-7-14(19)12-13/h5-7,10-12,15H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCLFOROBARMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=C(S2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-N-cyclohexyl-N-methylthiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(cyclopropylmethyl)-N~5~-(3-fluorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B7560975.png)

![3-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7560984.png)

![N-(3-chloro-4-fluorophenyl)-4-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B7561001.png)


![N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]amino]-3-chloroaniline](/img/structure/B7561016.png)
![N-cyclooctylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7561018.png)
![phenacyl (3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B7561020.png)

![3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile](/img/structure/B7561049.png)
![N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide](/img/structure/B7561051.png)